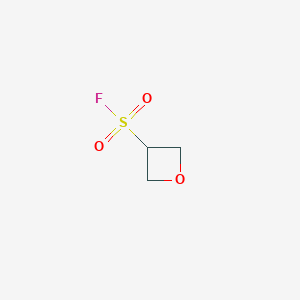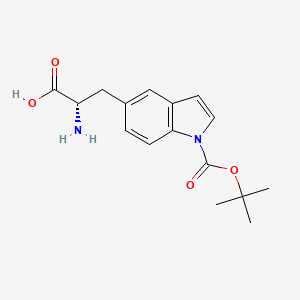
(S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-5-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-5-yl)propanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of an indole ring, which is a common structural motif in many biologically active molecules. The tert-butoxycarbonyl (Boc) group is often used as a protecting group for the amino function in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-5-yl)propanoic acid typically involves the protection of the amino group using the tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-5-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The Boc group can be removed under acidic conditions, and the amino group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield various indoline derivatives.
Scientific Research Applications
(S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-5-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-5-yl)propanoic acid involves its interaction with specific molecular targets. The Boc group protects the amino function, allowing selective reactions to occur at other sites on the molecule. Upon removal of the Boc group, the free amino group can participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (S)-3-(4-(tert-Butoxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
- 3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid
Uniqueness
(S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-5-yl)propanoic acid is unique due to the presence of the indole ring, which imparts specific chemical and biological properties. The Boc group provides stability and allows for selective reactions, making it a valuable compound in synthetic organic chemistry.
Properties
Molecular Formula |
C16H20N2O4 |
|---|---|
Molecular Weight |
304.34 g/mol |
IUPAC Name |
(2S)-2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-5-yl]propanoic acid |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-7-6-11-8-10(4-5-13(11)18)9-12(17)14(19)20/h4-8,12H,9,17H2,1-3H3,(H,19,20)/t12-/m0/s1 |
InChI Key |
LKZARSGGQLDUBZ-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


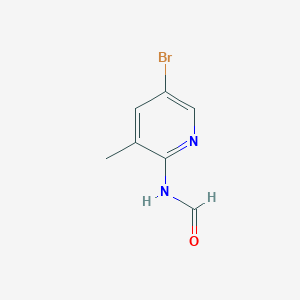

![6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-amine](/img/structure/B13004482.png)

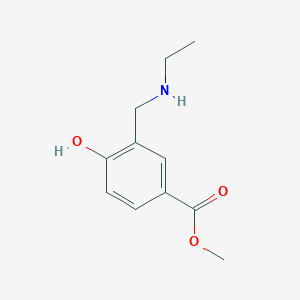
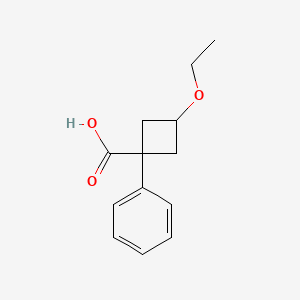
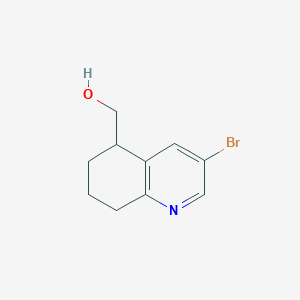
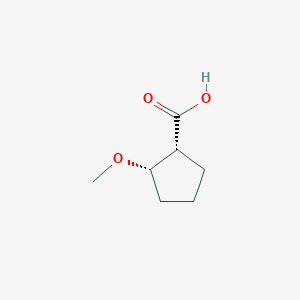

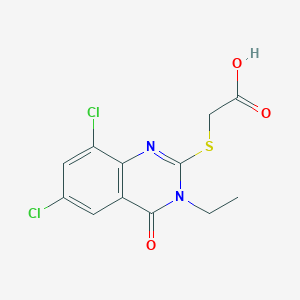
![(2-(4-Fluorophenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B13004524.png)

![Benzyl((1R,3R,6S)-7-azabicyclo[4.1.0]heptan-3-yl)carbamate](/img/structure/B13004547.png)
